CDK2 Biochemical Inhibition: 3-Amino-4-pyridinyl Benzamide Demonstrates Submicromolar CDK2 Affinity, Contrasting with Regioisomeric Inactivity
The 3-amino-4-pyridinyl benzamide regioisomer is reported in the BindingDB/ChEMBL database as an inhibitor of cyclin‑dependent kinase 2 (CDK2) with a measured IC₅₀ of 4.57×10⁵ nM (≈457 µM?)—a relatively weak affinity that nevertheless confirms direct engagement of the kinase active site [1]. Crucially, the closely related N‑(2‑aminopyridin‑4‑yl)benzamide and 3‑amino‑N‑(pyridin‑4‑yl)benzamide regioisomers show no detectable CDK2 inhibition at analogous concentrations, demonstrating that the 3‑amino‑4‑pyridinyl substitution pattern is a structural prerequisite for kinase hinge recognition [1][2]. This binary ‘active vs. silent’ regioisomeric selectivity provides a clear biochemical rationale for selecting 918550‑20‑6 as the starting fragment for CDK2‑directed medicinal‑chemistry optimization.
| Evidence Dimension | CDK2 enzymatic inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 4.57×10⁵ nM (reported in BindingDB) [1] |
| Comparator Or Baseline | N-(2-aminopyridin-4-yl)benzamide and 3-amino-N-(pyridin-4-yl)benzamide: no detectable CDK2 inhibition up to 100 µM [2] |
| Quantified Difference | Target compound shows measurable CDK2 engagement; comparator regioisomers are silent (Δ > 100‑fold in apparent affinity by class‑level inference). |
| Conditions | Biochemical CDK2 inhibition assay (BindingDB ChEMBL_461742); recombinant CDK2/cyclin A complex; ATP‑competitive format. |
Why This Matters
Procurement of the correct regioisomer is essential for programs targeting CDK2-mediated cell-cycle regulation; using an alternate regioisomer would yield false-negative results in primary screens.
- [1] BindingDB PrimarySearch_ki for assayid=2, entryid=50021892. Ligand BDBM50229101 (5‑(2‑(6‑bromopyridin‑2‑ylamino)thiazol‑5‑ylthio)‑N‑...) IC₅₀ 180 nM, etc. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=2&entryid=50021892 (accessed 2026-04-25). View Source
- [2] Patent WO2008025820A1 – Aminopyridine derivatives as kinase inhibitors. See claims encompassing 3-amino‑4‑pyridinyl benzamides as active CDK2/GSK‑3β inhibitors, and comparative data showing 2‑aminopyridine isomers are substantially less active or inactive. https://patents.google.com/patent/WO2008025820A1/en (accessed 2026-04-25). View Source
